1,1,1-Trifluorononan-2-one
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Overview
Description
1,1,1-Trifluorononan-2-one is an organic compound with the molecular formula C₉H₁₅F₃O. It is characterized by the presence of three fluorine atoms attached to the first carbon of a nonanone backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorononan-2-one can be synthesized through several methods. One common approach involves the fluorination of nonanone derivatives using fluorinating agents such as trifluoromethyl hypofluorite or other fluorine-containing reagents. The reaction typically requires controlled conditions, including low temperatures and inert atmospheres, to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorine species safely. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluorononan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and alkyl halides are employed under specific conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1,1,1-Trifluorononan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their stability and bioavailability.
Mechanism of Action
The mechanism by which 1,1,1-trifluorononan-2-one exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, influencing their structure and function. This interaction can affect enzyme activity, protein folding, and other cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1,1,1-Trifluoro-2-nonanone
- 1,1,1-Trifluoro-3-nonanone
- 1,1,1-Trifluoro-4-nonanone
Comparison: 1,1,1-Trifluorononan-2-one is unique due to its specific substitution pattern and the position of the fluorine atoms. This configuration imparts distinct chemical and physical properties, such as boiling point, density, and reactivity, compared to its analogs. The presence of fluorine atoms enhances the compound’s stability and resistance to degradation, making it particularly valuable in applications requiring robust performance .
Properties
CAS No. |
26902-66-9 |
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Molecular Formula |
C9H15F3O |
Molecular Weight |
196.21 g/mol |
IUPAC Name |
1,1,1-trifluorononan-2-one |
InChI |
InChI=1S/C9H15F3O/c1-2-3-4-5-6-7-8(13)9(10,11)12/h2-7H2,1H3 |
InChI Key |
NDQOKFMZSIKVBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C(F)(F)F |
Origin of Product |
United States |
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